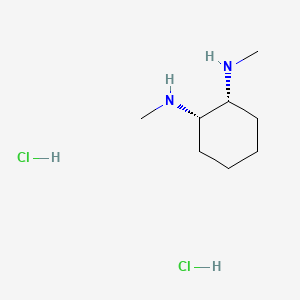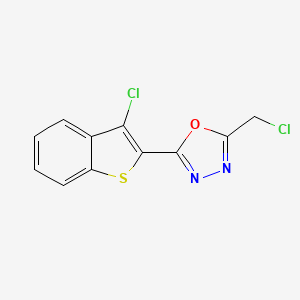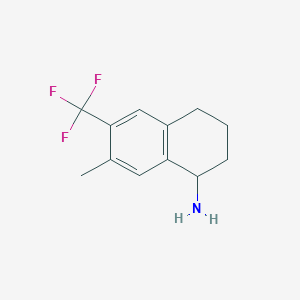
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a highly specialized organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is known for its stability and resistance to various chemical reactions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the reaction of methylchlorosilanes with siloxanes under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the cyclic structure. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane primarily undergoes substitution reactions due to the presence of silicon atoms. It is resistant to oxidation and reduction reactions, which is attributed to its stable cyclic structure.
Common Reagents and Conditions
Common reagents used in substitution reactions include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bonds. Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are typically modified siloxanes with different functional groups attached to the silicon atoms. These products can be further utilized in various applications, including the production of advanced materials and coatings.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which can be used to modify the properties of materials. The compound’s stability and resistance to degradation make it an ideal candidate for long-term applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilecane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane offers enhanced stability and resistance to chemical reactions. Its unique cyclic structure with multiple silicon and oxygen atoms provides superior performance in various applications, making it a preferred choice in both research and industrial settings.
Eigenschaften
Molekularformel |
C9H27O5Si5 |
|---|---|
Molekulargewicht |
355.73 g/mol |
InChI |
InChI=1S/C9H27O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h1-9H3 |
InChI-Schlüssel |
JRHXLTMJBBHGCR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)













